(1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride
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Overview
Description
(1S,6R)-Bicyclo[410]heptan-2-amine;hydrochloride is a bicyclic amine compound with a unique structure that includes a seven-membered ring fused with a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the formation of the bicyclic structure through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.
Amine Introduction: The introduction of the amine group at the 2-position is carried out through a substitution reaction. This step often requires the use of amine sources such as ammonia or primary amines.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
(1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of bicyclic amines with biological targets.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
(1R,6R)-7-Oxabicyclo[4.1.0]heptan-2-one: A structurally similar compound with an oxygen atom in the ring.
rac-[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol: Another bicyclic compound with a benzyl group and an azabicyclo structure.
Uniqueness
(1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride is unique due to its specific stereochemistry and the presence of an amine group at the 2-position. This configuration provides distinct chemical and biological properties compared to other bicyclic compounds.
Properties
IUPAC Name |
(1S,6R)-bicyclo[4.1.0]heptan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-3-1-2-5-4-6(5)7;/h5-7H,1-4,8H2;1H/t5-,6+,7?;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVFUHDAUIXONO-ZJVNHHPWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@H]2C(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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